

Application Notes: Tri-GalNAc Conjugation for Targeted Liver Therapies

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Compound of Interest

Compound Name: Tri-GalNAc(OAc)₃

Cat. No.: B10857146

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The development of therapies for liver diseases has been significantly advanced by the strategic application of N-acetylgalactosamine (GalNAc)-based delivery systems.^[1] This technology leverages the high-affinity interaction between multivalent GalNAc ligands and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.^{[2][3][4][5]} This specificity allows for the targeted delivery of therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to the liver, thereby minimizing systemic exposure and associated side effects.

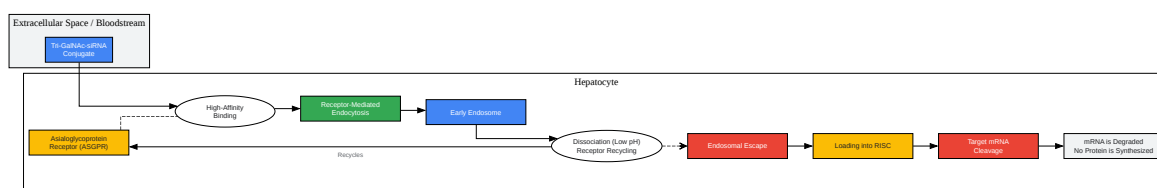
The triantennary configuration of GalNAc (Tri-GalNAc) has been identified as optimal, demonstrating a significantly higher binding affinity for the ASGPR compared to monovalent or divalent forms due to cooperative interactions. This high-affinity binding facilitates rapid, receptor-mediated endocytosis of the Tri-GalNAc-drug conjugate into the hepatocyte. Once inside the cell, the therapeutic agent is released from the endosome into the cytoplasm to engage its target, such as a specific mRNA for degradation in the case of siRNAs.

This targeted delivery platform has led to the successful development and approval of several RNAi therapeutics for a range of liver-related conditions, including rare genetic disorders and more common metabolic diseases. Approved drugs like Givosiran for acute hepatic porphyria, Lumasiran for primary hyperoxaluria, and Inclisiran for hypercholesterolemia validate the robustness of this approach. Numerous other Tri-GalNAc conjugates are in various stages of clinical development for diseases such as chronic hepatitis B (CHB), nonalcoholic steatohepatitis (NASH), and alpha-1 antitrypsin (AAT) deficiency. The technology's success is

marked by the long duration of the therapeutic effect, which allows for infrequent, subcutaneous dosing regimens, improving patient compliance.

Mechanism of Action: Tri-GalNAc-siRNA Conjugate Pathway

The journey of a Tri-GalNAc-siRNA conjugate from administration to target gene silencing within a hepatocyte follows a precise pathway. After subcutaneous injection, the conjugate enters circulation and travels to the liver. There, the Tri-GalNAc ligand binds with high avidity to the ASGPR on the hepatocyte surface. This interaction triggers clathrin-mediated endocytosis, internalizing the conjugate into an endosome. As the endosome matures, its internal pH decreases, causing the conjugate to dissociate from the ASGPR, which is then recycled back to the cell surface. A portion of the siRNA conjugate escapes the endosomal compartment and enters the cytoplasm. In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which is guided by the siRNA's antisense strand to find and cleave the complementary target mRNA. This catalytic degradation of mRNA prevents the synthesis of the pathogenic protein, thereby addressing the underlying cause of the disease.



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Caption: Mechanism of Tri-GalNAc-siRNA conjugate delivery and action.

Quantitative Data Summary

The clinical success of the Tri-GalNAc platform is demonstrated by several approved drugs and a robust pipeline of candidates.

Table 1: Approved and Late-Stage Clinical Tri-GalNAc-siRNA Therapeutics

Drug Name	Target Gene	Indication	Development Stage	Key Efficacy Data
Givosiran (Givlaari)	ALAS1	Acute Hepatic Porphyria (AHP)	Approved	~90% reduction in biomarkers ALA and PBG with monthly dosing.
Lumasiran (Oxlumo)	HAO1	Primary Hyperoxaluria Type 1 (PH1)	Approved	Reduces levels of glycolate oxidase (GO) enzyme.
Inclisiran (Leqvio)	PCSK9	Hypercholesterol emia	Approved	300 mg subcutaneous dose resulted in a time-averaged 51% reduction in LDL cholesterol.
Fazirsiran (ARO-AAT)	SERPINA1 (Z-AAT)	Alpha-1 Antitrypsin Deficiency Liver Disease	Phase II	Significant reduction in hepatic Z-AAT accumulation and improvements in liver fibrosis.

| Nedosiran | LDHA | All Primary Hyperoxaluria (PH) types | Phase III | Reduces lactate dehydrogenase, lowering oxalate production for all PH types. |

Table 2: Preclinical Efficacy of Tri-GalNAc Conjugates in Animal Models

Therapeutic Area	Animal Model	Therapeutic Target	Key Findings
Alpha-1 Antitrypsin Deficiency	PiZ Mouse Model	SERPINA1	ASO therapy significantly reduced hepatic Z-AAT accumulation and liver fibrosis.
Alpha-1 Antitrypsin Deficiency	AATD Mouse Model	SERPINA1 (PiZ mutation)	RNA editing candidates (rAIR-100) showed >50% in vivo RNA editing, restoring wild-type AAT protein and reducing liver aggregates by 9-fold.

| Nonalcoholic Steatohepatitis (NASH) | Mouse Model | Cnnm4 | GalNAc-siRNA treatment led to CNNM4 downregulation, reducing lipid accumulation, inflammation, and fibrosis. |

Experimental Protocols

Protocol 1: General Workflow for Synthesis of Tri-GalNAc-siRNA Conjugates

This protocol outlines the solid-phase synthesis of an siRNA and its conjugation to a Tri-GalNAc moiety. The most common methods involve using a Tri-GalNAc phosphoramidite for conjugation to the 5'-end or a Tri-GalNAc-loaded controlled pore glass (CPG) solid support for conjugation to the 3'-end.

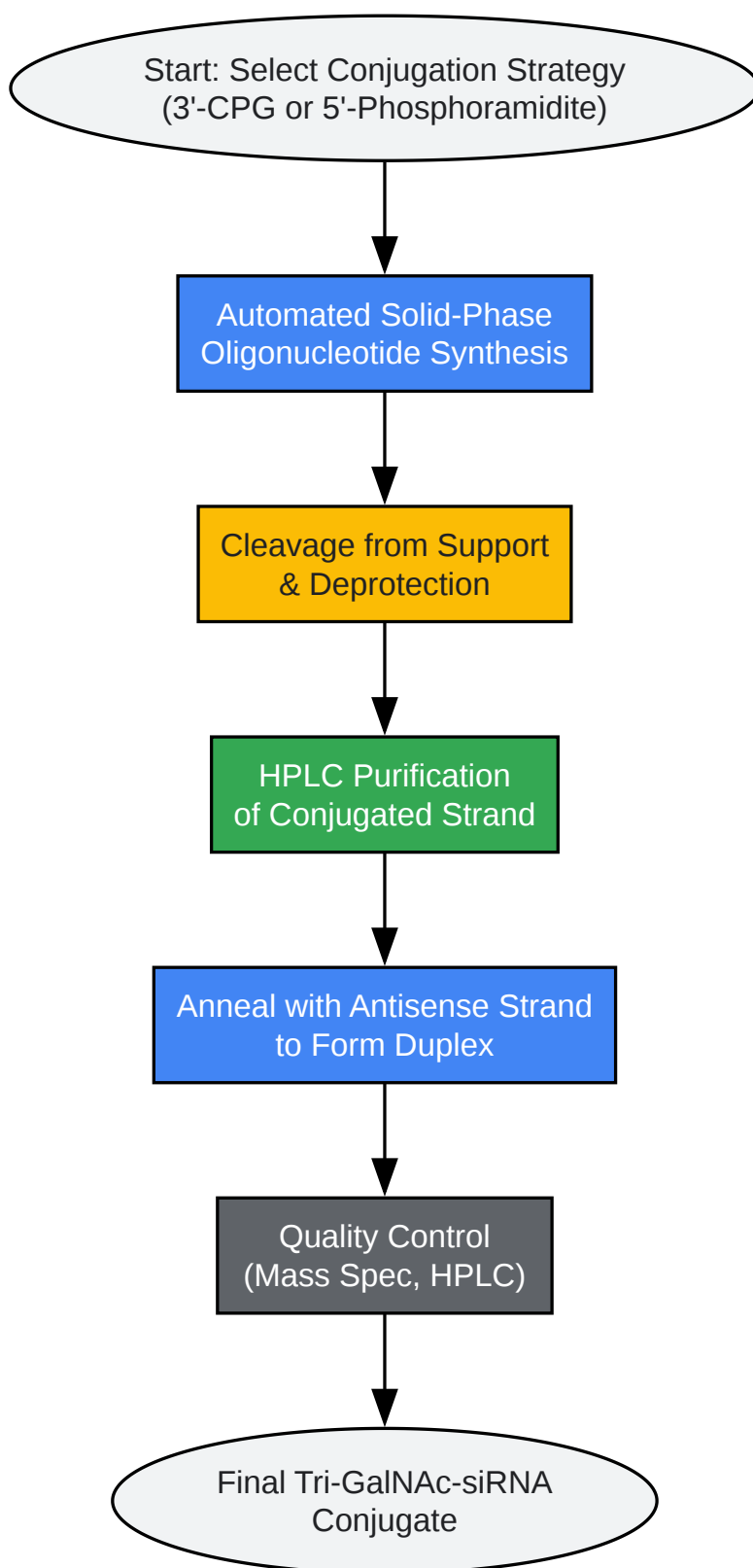
Materials:

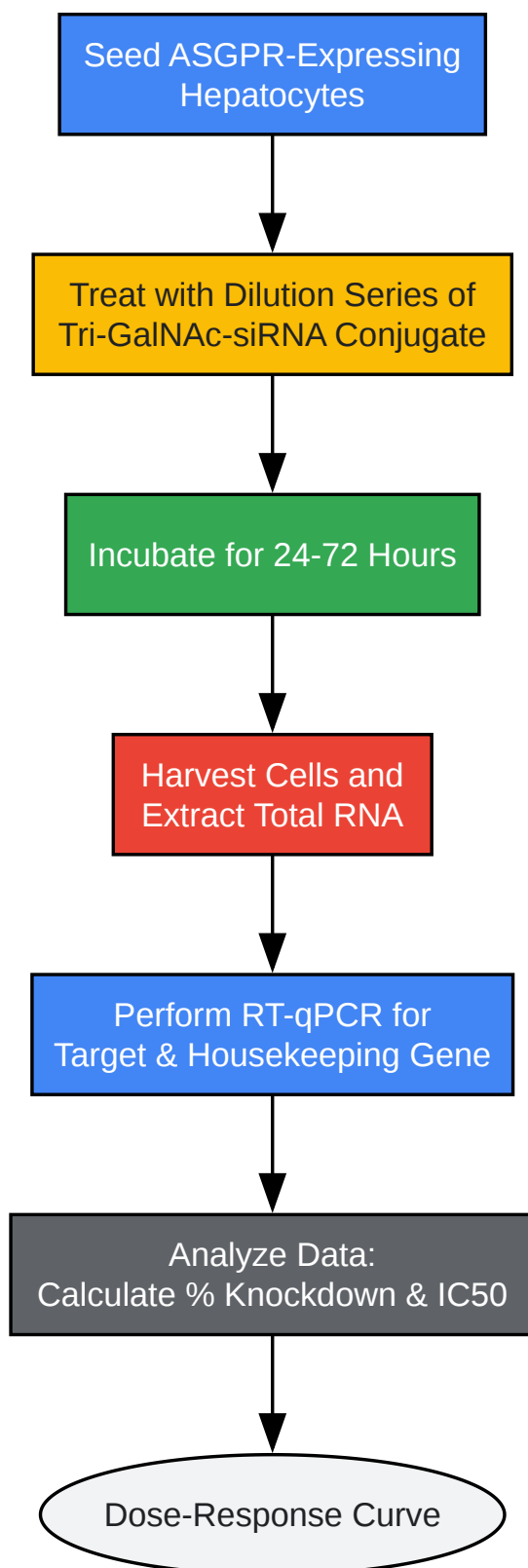
- DNA/RNA synthesizer
- Standard RNA and 2'-modified phosphoramidites
- Tri-GalNAc phosphoramidite or Tri-GalNAc CPG solid support

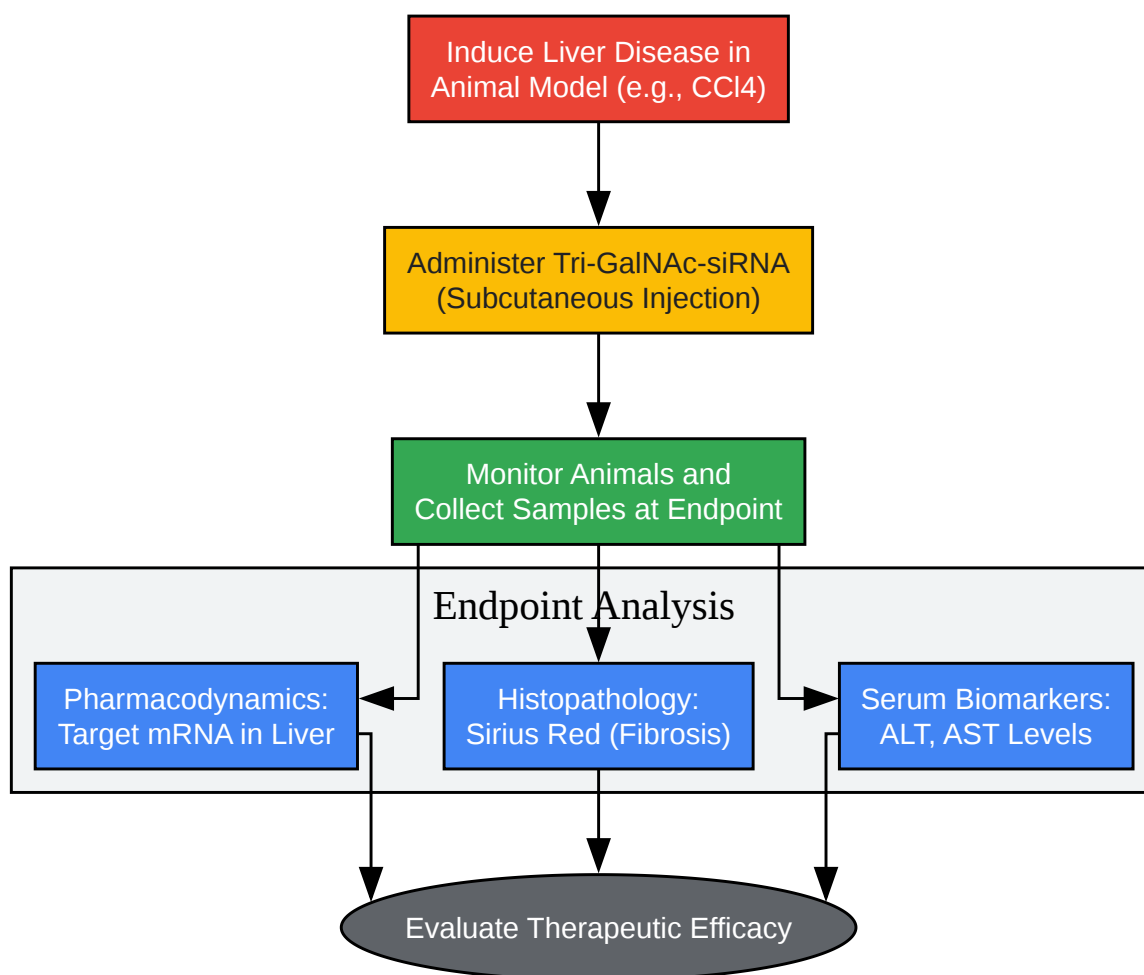
- Reagents for solid-phase oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent)
- Cleavage and deprotection solutions (e.g., AMA - a mixture of aqueous ammonium hydroxide/aqueous methylamine)
- Purification system (e.g., HPLC)

Methodology:

- **Solid-Phase Synthesis:** The sense strand of the siRNA is synthesized on the automated synthesizer. If using a Tri-GalNAc CPG, the Tri-GalNAc moiety will be pre-attached to the solid support, resulting in a 3'-conjugate.
- **Conjugation (5'-end):** If a 5'-conjugate is desired, the Tri-GalNAc phosphoramidite is coupled as the final step in the synthesis cycle.
- **Cleavage and Deprotection:** The synthesized conjugate is cleaved from the solid support and all protecting groups are removed by incubation in an appropriate deprotection solution (e.g., AMA).
- **Purification:** The crude Tri-GalNAc-siRNA sense strand is purified using chromatography, typically reverse-phase or ion-exchange HPLC.
- **Duplex Formation:** The purified sense strand is annealed with the complementary antisense strand (synthesized separately) in an appropriate buffer to form the final, active siRNA duplex.
- **Quality Control:** The final product is analyzed by mass spectrometry and HPLC to confirm identity and purity.







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